molecular formula C11H12Cl2N2O2 B8014239 2,6-dichloro-N-(tetrahydro-2H-pyran-4-yl)nicotinamide

2,6-dichloro-N-(tetrahydro-2H-pyran-4-yl)nicotinamide

Cat. No.: B8014239
M. Wt: 275.13 g/mol
InChI Key: OQEWYVOYOKCDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2,6-dichloro-N-(oxan-4-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c12-9-2-1-8(10(13)15-9)11(16)14-7-3-5-17-6-4-7/h1-2,7H,3-6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEWYVOYOKCDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-dichloro-N-(tetrahydro-2H-pyran-4-yl)nicotinamide involves several steps. One common method includes the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters. The one-pot reaction involves a phosphine-catalyzed condensation followed by rearrangement in the presence of pyrrolidine and heat . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,6-dichloro-N-(tetrahydro-2H-pyran-4-yl)nicotinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, it could be investigated for its potential therapeutic properties. Industrially, it may be used in the development of new materials or as an intermediate in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(tetrahydro-2H-pyran-4-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

2,6-dichloro-N-(tetrahydro-2H-pyran-4-yl)nicotinamide can be compared with other similar compounds such as 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine . While both compounds contain the 2,6-dichloro and tetrahydro-2H-pyran moieties, their unique structures confer different properties and applications. The specific arrangement of atoms in this compound makes it distinct and potentially more suitable for certain applications.

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